Ethanol, tin(2+) salt (9CI)
CAS No.:
Cat. No.: VC16543171
Molecular Formula: C2H6OSn
Molecular Weight: 164.78 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C2H6OSn |
|---|---|
| Molecular Weight | 164.78 g/mol |
| Standard InChI | InChI=1S/C2H6O.Sn/c1-2-3;/h3H,2H2,1H3; |
| Standard InChI Key | PSFYVNVZQYWSRW-UHFFFAOYSA-N |
| Canonical SMILES | CCO.[Sn] |
Introduction
Synthesis and Production Methods
Traditional Synthesis Routes
Early syntheses of tin(II) ethoxide involved the reaction of tin(II) chloride (SnCl₂) with ethanol in the presence of a base, such as triethylamine (Et₃N) . The general reaction proceeds as:
This method yielded a white solid with limited solubility in organic solvents, decomposing above 200°C . Challenges included moisture sensitivity and the need for rigorous anhydrous conditions .
Modern Liquid-Phase Synthesis
A breakthrough documented in patent WO2014077785A1 describes a process to produce tin(II) ethoxide as a liquid. Key innovations include:
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Use of Anhydrous SnCl₂: Eliminating water avoids hydrolysis and side reactions.
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Amine Additives: Dimethylamine or diisopropylamine (2.0–2.1 equivalents relative to SnCl₂) enhance nucleophilic substitution, forming intermediates like SnCl₂·HNMe₂.
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Nonpolar Solvents: n-Heptane or cyclohexane solvate the product, preventing aggregation and enabling liquid formation .
The reaction mixture is filtered under nitrogen or argon, washed with n-heptane, and evaporated to yield a dark yellow liquid with 73–86% efficiency . This liquid form dissolves readily in common solvents (e.g., toluene, THF) and remains stable under inert atmospheres .
Physical and Chemical Properties
Structural and Thermal Characteristics
Tin(II) ethoxide exists as a monomer, dimer, or oligomer in solution, depending on the solvent and temperature . Solid forms decompose above 200°C , while liquid variants remain stable up to 150°C under nitrogen . Key spectroscopic data include:
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IR Spectra: Strong Sn-O stretches at 550–600 cm⁻¹ and C-O stretches at 1050–1100 cm⁻¹ .
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¹H NMR: Ethoxide protons resonate at δ 1.17–1.23 (t, CH₃) and δ 3.80–3.99 (q, CH₂) .
Solubility and Reactivity
Applications in Catalysis and Materials Science
Polymerization Initiator
Tin(II) ethoxide initiates ring-opening polymerizations of lactones and lactides, forming biodegradable polyesters . Its Lewis acidity activates monomers while minimizing side reactions.
Transesterification Catalyst
In biodiesel production, the compound catalyzes transesterification of triglycerides with methanol, achieving high conversion rates under mild conditions .
Precursor for Thin Films
Chemical vapor deposition (CVD) of tin(II) ethoxide yields SnO₂ films for transparent conductive oxides in solar cells .
Recent Advancements and Future Directions
The development of liquid tin(II) ethoxide marks a significant leap forward . Future research may explore:
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Hybrid Catalysts: Embedding tin(II) ethoxide in metal-organic frameworks (MOFs) for heterogeneous catalysis.
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Green Chemistry: Solvent-free syntheses to reduce environmental impact.
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